2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one
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Overview
Description
2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that combines the structural features of thiazole, benzimidazole, and morpholine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of thiazolo[3,2-a]benzimidazole derivatives with morpholine under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazole: Shares the core structure but lacks the morpholinomethyl group.
Morpholinomethyl derivatives: Compounds with similar morpholine substitution but different core structures.
Uniqueness
2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to the combination of its structural features, which confer distinct pharmacological properties. The presence of the morpholinomethyl group enhances its solubility and bioavailability, making it a valuable compound for drug development and other scientific applications .
Properties
CAS No. |
22916-53-6 |
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Molecular Formula |
C14H15N3O2S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C14H15N3O2S/c18-13-12(9-16-5-7-19-8-6-16)20-14-15-10-3-1-2-4-11(10)17(13)14/h1-4,12H,5-9H2 |
InChI Key |
LFGXPDRGMZWIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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